4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride
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Overview
Description
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride is a complex organic compound with the molecular formula C25H30ClN3O3 and a molecular weight of 455.983 g/mol This compound is known for its unique structural features, which include a pyrimidoisoquinoline core, multiple methoxy and methyl groups, and a trimethylphenylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride typically involves multi-step organic reactionsThe final step involves the attachment of the trimethylphenylamino group under controlled conditions to ensure the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrimido(6,1-a)isoquinolin-4-one derivatives: Compounds with similar core structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but lacking the pyrimido ring.
Phenylamino derivatives: Compounds with phenylamino groups but different core structures.
Uniqueness
4H-Pyrimido(6,1-a)isoquinolin-4-one, 6,7-dihydro-9,10-dimethoxy-6,7-dimethyl-2-((2,4,6-trimethylphenyl)amino)-, monohydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
108445-44-9 |
---|---|
Molecular Formula |
C25H30ClN3O3 |
Molecular Weight |
456.0 g/mol |
IUPAC Name |
9,10-dimethoxy-6,7-dimethyl-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C25H29N3O3.ClH/c1-13-8-14(2)24(15(3)9-13)26-23-12-20-19-11-22(31-7)21(30-6)10-18(19)16(4)17(5)28(20)25(29)27-23;/h8-12,16-17H,1-7H3,(H,26,27,29);1H |
InChI Key |
YUDHVMVKGBKHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N2C(=CC(=NC2=O)NC3=C(C=C(C=C3C)C)C)C4=CC(=C(C=C14)OC)OC)C.Cl |
Origin of Product |
United States |
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